Ethyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-(furan-2-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(2-FURYL)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(2-FURYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acylation of 2-chloro-5-nitrobenzoic acid with ethyl 4-(2-furyl)-3-thiophenecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(2-FURYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, solvents like ethanol or dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-amino-5-chlorobenzoic acid derivatives
Substitution: Various substituted benzoic acid derivatives
Hydrolysis: Corresponding carboxylic acids
Scientific Research Applications
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(2-FURYL)-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism by which ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(2-FURYL)-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro and chloro groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]BENZOATE
- ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]ACETATE
Uniqueness
ETHYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(2-FURYL)-3-THIOPHENECARBOXYLATE is unique due to the presence of both furan and thiophene rings, which are less common in similar compounds. This structural feature imparts distinct electronic properties and potential for diverse chemical reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H13ClN2O6S |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-(furan-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H13ClN2O6S/c1-2-26-18(23)15-12(14-4-3-7-27-14)9-28-17(15)20-16(22)11-8-10(21(24)25)5-6-13(11)19/h3-9H,2H2,1H3,(H,20,22) |
InChI Key |
RSANFDLUIRMHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.